3-(2-fluorobenzyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(2-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate cyclization .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidin-4-one derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
3-[(2-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and sulfanyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H14F2N2OS2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14F2N2OS2/c21-15-6-3-4-13(10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-14-5-1-2-7-16(14)22/h1-10H,11-12H2 |
InChI Key |
KQQQTNTXYZHEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)F)F |
Origin of Product |
United States |
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